molecular formula C9H16 B1618607 2-Ethylbicyclo[2.2.1]heptane CAS No. 2146-41-0

2-Ethylbicyclo[2.2.1]heptane

Cat. No. B1618607
CAS RN: 2146-41-0
M. Wt: 124.22 g/mol
InChI Key: DEMFSGPWYVAINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C9H16 . It is a derivative of norbornane, also known as bicyclo[2.2.1]heptane . The carbon skeleton of 2-Ethylbicyclo[2.2.1]heptane is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .


Synthesis Analysis

The synthesis of compounds similar to 2-Ethylbicyclo[2.2.1]heptane has been reported in the literature. For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been described .


Molecular Structure Analysis

The molecular structure of 2-Ethylbicyclo[2.2.1]heptane consists of a bicyclic framework with an ethyl group attached . The 3D structure of the compound can be viewed using computational chemistry tools .


Physical And Chemical Properties Analysis

2-Ethylbicyclo[2.2.1]heptane has a density of 0.9±0.1 g/cm3, a boiling point of 154.1±7.0 °C at 760 mmHg, and a vapor pressure of 4.1±0.1 mmHg at 25°C . It also has a flash point of 30.7±11.7 °C .

Scientific Research Applications

Polymerization Applications

  • Ring-opening Polymerization

    1-Ethylbicyclo[2.2.1]hept-2-ene, a derivative of 2-Ethylbicyclo[2.2.1]heptane, has been polymerized using metathesis catalysts. The polymers obtained were characterized using 13C NMR spectroscopy, revealing distinct structural features influenced by the ethyl substituent (Hamilton, Ivin, & Rooney, 1988).

  • Synthesis of Functional Monomers

    The synthesis of 2-Acrylamido-7,7-dimethyl-1-sulfomethylbicyclo[2.2.1]heptane demonstrates the application of 2-Ethylbicyclo[2.2.1]heptane derivatives in creating functional monomers for polymers. These monomers contain double bonds, bicyclic structures, and sulfonic acid groups, enabling their use as water-soluble functional monomers (Cha, 2014).

Chemical Analysis and Characterization

  • Mass Spectrometric Analysis

    The decomposition features of methyl-, ethyl-, and dimethylbicyclo[2.2.1]heptanes under electron impact have been studied. This research provides valuable insights into the identification of isomeric forms in the bicyclo[2.2.1]heptane system (Matveeva et al., 1981).

  • Chemical Shift Studies

    The study of 13C chemical shifts in more than fifty bicyclo[2.2.1]heptane derivatives, including ethyl derivatives, has contributed to a better understanding of substituent effects and stereochemical interactions in these compounds (Lippmaa et al., 1976).

Stereochemistry and Molecular Structure

  • Stereochemistry of Oxidation

    The oxidation of 2-thiabicyclo[2.2.1]heptane and the resulting formation of sulfoxide isomers highlight the importance of stereochemistry in the reactions involving bicyclo[2.2.1]heptane derivatives (Johnson et al., 1969).

  • X-ray Structures of Zinc(II) Complexes

    Zinc(II) complexes with camphor-based ethyleneamine derivatives, including 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene, have been synthesized and characterized by X-ray crystallography. These complexes have potential applications in stereoselective polymerization (Cho et al., 2018).

Environmental and Biological Impact

  • Toxicity on Bacterial Cells: The toxic effect of 2-ethyl(bicyclo[2.2.1]heptane) on E. coli cells was observed, indicating oxidative stress and DNA damage due to reactive oxygen species formation. This research contributes to the understanding of the environmental and biological impacts of such compounds (Manukhov et al., 2019).

properties

IUPAC Name

2-ethylbicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-2-8-5-7-3-4-9(8)6-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMFSGPWYVAINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880828
Record name bicyclo[2.2.1]heptane, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbicyclo[2.2.1]heptane

CAS RN

2146-41-0
Record name Bicyclo(2.2.1)heptane, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethylnorbornane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bicyclo[2.2.1]heptane, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylbicyclo[2.2.1]heptane
Reactant of Route 2
2-Ethylbicyclo[2.2.1]heptane
Reactant of Route 3
2-Ethylbicyclo[2.2.1]heptane
Reactant of Route 4
Reactant of Route 4
2-Ethylbicyclo[2.2.1]heptane
Reactant of Route 5
Reactant of Route 5
2-Ethylbicyclo[2.2.1]heptane
Reactant of Route 6
2-Ethylbicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.